molecular formula C22H17N3O5 B13795087 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B13795087
M. Wt: 403.4 g/mol
InChI Key: DOEBNDWOBRKQAU-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a synthetic small molecule characterized by a benzoxazole core fused to a methyl-substituted phenyl ring and an acetamide side chain bearing a 4-nitrophenoxy group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or anticancer research, where nitroaromatic compounds are often explored for their reactivity and bioactivity .

Properties

Molecular Formula

C22H17N3O5

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H17N3O5/c1-14-17(22-24-19-6-2-3-8-20(19)30-22)5-4-7-18(14)23-21(26)13-29-16-11-9-15(10-12-16)25(27)28/h2-12H,13H2,1H3,(H,23,26)

InChI Key

DOEBNDWOBRKQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, benzoxazole derivatives are known to inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound may exert its effects by binding to these targets and disrupting their normal function, leading to cell cycle arrest or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Benzoxazole vs.
  • Substituent Effects: The 4-nitrophenoxy group in the target compound provides stronger electron withdrawal than methylphenoxy () or hydroxyphenyl () groups, which may enhance binding to electron-deficient enzyme active sites .

Electronic and Pharmacological Properties

  • This contrasts with methylphenoxy () or hydroxyphenyl () groups, which are electron-donating or polar but less reactive .
  • Solubility and Bioavailability : The nitro group and benzoxazole core likely reduce aqueous solubility compared to hydroxylated analogs () but improve membrane permeability relative to trioxo-benzothiazole derivatives () .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzoxazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4}. The structure includes:

  • A benzoxazole ring which contributes to its biological activity.
  • A nitrophenoxy group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzoxazole ring can modulate enzyme activity and receptor interactions, potentially leading to:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways linked to apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of benzoxazole derivatives. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, showing significant inhibition of cell growth with IC50 values lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
This compoundA431<5
DoxorubicinA43110

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Case Study 2 : Research indicated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzoxazole and phenoxy groups can significantly influence the biological activity:

  • Substituents on the phenyl ring enhance lipophilicity and binding affinity to target proteins.
  • The presence of electron-withdrawing groups (like nitro) has been shown to improve anticancer potency by increasing the electron deficiency of the aromatic system .

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